4,4,11,11-tetramethyl-N-[1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
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Overview
Description
4,4,11,11-tetramethyl-N-[1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecane-8-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 4,4,11,11-tetramethyl-N-[1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core tricyclic structure, followed by the introduction of the naphthalen-1-ylamino group and the carboxamide functionality. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired properties of the compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the naphthalen-1-ylamino group, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4,11,11-tetramethyl-N-[1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The naphthalen-1-ylamino group can form hydrogen bonds or π-π interactions with target molecules, while the carboxamide functionality may participate in additional binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 4,4,11,11-tetramethyl-N-[1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide stands out due to its unique tricyclic structure and the presence of multiple functional groups. Similar compounds include:
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Known for its use in coordination chemistry and catalysis.
1,4,7-Trimethyl-1,4,7-triazacyclononane: Another compound with a similar cyclic structure, used in various chemical applications.
1,4,8,11-Tetraazacyclotetradecane: A related compound with applications in polymerization and material science.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C25H30N2O7 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
4,4,11,11-tetramethyl-N-[1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
InChI |
InChI=1S/C25H30N2O7/c1-13(21(28)27-16-12-8-10-14-9-6-7-11-15(14)16)26-22(29)19-17-18(32-24(2,3)31-17)20-23(30-19)34-25(4,5)33-20/h6-13,17-20,23H,1-5H3,(H,26,29)(H,27,28) |
InChI Key |
CBXWEHZCCRTGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)C3C4C(C5C(O3)OC(O5)(C)C)OC(O4)(C)C |
Origin of Product |
United States |
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